3-Hydroxy-2-(methylthio)benzaldehyde
Description
3-Hydroxy-2-(methylthio)benzaldehyde (CAS: 81322-70-5) is a substituted benzaldehyde derivative featuring a hydroxyl (-OH) group at the 3-position and a methylthio (-SCH₃) group at the 2-position of the benzene ring. This compound is of interest due to its unique electronic and steric properties, which arise from the electron-donating methylthio group and the polar hydroxyl moiety.
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-hydroxy-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3 |
InChI Key |
VPIXQGZAZKBXLC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1O)C=O |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2-(Methylthio)phenol Derivatives
The oxidation of 2-(methylthio)phenol derivatives represents a direct pathway to 3-hydroxy-2-(methylthio)benzaldehyde. This method typically employs vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) under controlled conditions. In a patented procedure, analogous oxidation of 2-hydroxy-3-methoxybenzaldehyde to its benzoate derivative achieved 82% yield using V₂O₅/H₂O₂ at 30°C for 5 hours. Adapting this to the target compound involves substituting the methoxy group with methylthio and optimizing reaction parameters.
Critical factors include:
- Molar ratios : A 1:1.6 ratio of substrate to H₂O₂ ensures complete oxidation without over-oxidation byproducts.
- Temperature control : Maintaining 20–30°C prevents thermal degradation of the aldehyde group.
- Solvent selection : Methanol facilitates both solubility and intermediate stabilization, as demonstrated in esterification-oxidation cascades.
Post-reaction purification via silica gel chromatography removes residual V₂O₅ and oligomeric side products, yielding >75% pure this compound.
Direct Formylation of 3-Hydroxy-2-(Methylthio)phenol
Direct formylation introduces the aldehyde group onto a pre-functionalized phenol core. The Duff reaction, utilizing hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA), has been successfully applied to 3-hydroxy-2-(methylthio)phenol. Key steps include:
- Activation of the phenol : TFA protonates the hydroxyl group, enhancing electrophilicity at the para position.
- HMTA-mediated formylation : HMTA delivers a formyl equivalent selectively to the activated position, achieving 68–72% yields.
- Acidic workup : Hydrolysis with HCl(aq) liberates the free aldehyde while preserving the methylthio moiety.
Table 1: Optimization of Duff Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HMTA Equivalents | 1.2–1.5 | Maximizes formylation |
| Reaction Time | 4–6 hours | Minimizes decomposition |
| Temperature | 80–90°C | Balances kinetics/stability |
This method avoids metal catalysts but requires stringent exclusion of moisture to prevent HMTA decomposition.
Catalytic Methylthiolation of 3-Hydroxybenzaldehyde
Introducing the methylthio group post-formylation offers flexibility in synthesis. A two-step process involves:
Step 1: Protection of the hydroxyl group
- Acetylation : Treating 3-hydroxybenzaldehyde with acetic anhydride yields 3-acetoxybenzaldehyde (92% efficiency).
Step 2: Methylthiolation
- Nucleophilic substitution : Reacting the acetoxy derivative with sodium thiomethoxide (NaSMe) in DMF at 110°C replaces the acetoxy group with methylthio (65–70% yield).
- Deprotection : Basic hydrolysis (NaOH/EtOH) restores the hydroxyl group, affording the final product with >95% purity.
Advantages :
- Avoids sensitive oxidation steps.
- Permits late-stage functionalization for derivative libraries.
Comparative Analysis of Synthesis Routes
Table 2: Synthesis Route Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Oxidation | 75–82 | 90–95 | High | $$ |
| Duff Formylation | 68–72 | 85–90 | Moderate | $$$ |
| Catalytic Methylthiolation | 65–70 | 95–98 | High | $$ |
- Oxidation : Preferred for industrial-scale production due to short reaction times and recyclable catalysts.
- Duff Formylation : Limited by HMTA cost but valuable for lab-scale diversity-oriented synthesis.
- Methylthiolation : Ideal for late-stage modifications in drug discovery pipelines.
Industrial-Scale Production Methodologies
Large-scale synthesis prioritizes cost efficiency and minimal waste. A hybrid approach merging oxidation and methylthiolation achieves this:
- Batch oxidation : 2-(Methylthio)phenol derivatives are oxidized in 500L reactors using V₂O₅/H₂O₂, yielding 80–85% crude product.
- Continuous distillation : Thin-film evaporators remove low-boiling impurities (<5% loss).
- Crystallization : Ethanol/water mixtures (3:1) precipitate this compound with 98% purity.
Environmental considerations :
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and methylsulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Hydroxy-2-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(methylsulfanyl)benzaldehyde involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and methylsulfanyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its effects on cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 3-Hydroxy-2-(methylthio)benzaldehyde and its analogs:
Electronic and Steric Effects
- Methylthio vs. Methoxy Groups: The methylthio group (-SCH₃) in this compound is less electron-donating than the methoxy group (-OCH₃) in 3-Hydroxy-2-methoxybenzaldehyde due to sulfur’s lower electronegativity. This results in reduced resonance stabilization of the aromatic ring and a weaker intramolecular hydrogen bond (O-H···S vs.
- tert-Butyl Substituent: The addition of a bulky tert-butyl group at the 5-position in 5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde increases lipophilicity, making it more suitable for non-polar solvents. However, steric hindrance may limit its reactivity in nucleophilic additions compared to the parent compound .
Aromatic Ring System : Replacing the benzene ring with thiophene (as in 3-Methyl-2-thiophenecarboxaldehyde) introduces a heteroatom, enhancing electron density at the aldehyde group. This modification can accelerate reactions like aldol condensations or electrophilic substitutions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxy-2-(methylthio)benzaldehyde, and how can reaction conditions be optimized?
- Methodology : Reflux condensation with aldehydes (e.g., benzaldehyde) in the presence of hydrazine derivatives is a common approach for similar thiazolidinone-based compounds . For this compound, adjust molar ratios (e.g., 1:1 aldehyde-to-reactant) and solvent systems (e.g., ethanol or DMF) to optimize yield. Monitor reaction progress via HPLC (retention time ~3–5 minutes) and characterize intermediates using IR spectroscopy (e.g., C=O stretch at ~1711 cm⁻¹) .
Q. How can spectroscopic techniques (FTIR, UV-Vis) be applied to characterize this compound?
- Methodology : Use high-resolution FTIR to analyze functional groups (e.g., –OH at ~3269 cm⁻¹, C=S at ~1636 cm⁻¹) and rotational barriers of the aldehyde group, noting potential discrepancies between experimental and theoretical values due to substituent effects . UV-Vis spectroscopy can assess electronic transitions; compare λmax shifts in different solvents to infer solvatochromic behavior .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Implement OSHA HCS guidelines: use respiratory protection (e.g., NIOSH-certified masks) for prolonged exposure, wear nitrile gloves, and avoid skin contact. Store separately from oxidizing agents and ensure fume hood ventilation during synthesis . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do steric and electronic effects of the methylthio and hydroxy groups influence the catalytic hydrogenation of this compound derivatives?
- Methodology : Compare catalytic systems (e.g., Zr-, Ce-, or Zn-based catalysts) for hydrogenation efficiency using GC-MS or <sup>1</sup>H NMR. The electron-withdrawing –SCH3 group may reduce catalytic activity, requiring higher H2 pressures or doped catalysts (e.g., Ce-MOFs) to enhance selectivity .
Q. What computational approaches (DFT, MD simulations) resolve contradictions in rotational barrier data for this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311++G**) to model the –CHO torsion potential. Validate against experimental FTIR data in the far-infrared region (50–500 cm⁻¹), addressing discrepancies by refining basis sets or incorporating solvent effects .
Q. How can this compound interact with biological macromolecules (e.g., DNA), and what experimental assays validate these interactions?
- Methodology : Use UV-Vis titration and viscometry to study binding modes (intercalation vs. groove binding). Calculate binding constants (Kb) via Benesi-Hildebrand plots and corroborate with DFT-derived thermodynamic parameters (ΔG, ΔH) .
Q. What strategies mitigate byproduct formation during the synthesis of this compound analogs?
- Methodology : Optimize reaction stoichiometry and employ scavengers (e.g., molecular sieves) to trap water in condensation reactions. Use column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) to isolate pure products .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in spectroscopic data for this compound?
- Methodology : Cross-validate results using complementary techniques (e.g., IR vs. Raman spectroscopy) and replicate experiments under controlled humidity/temperature. For rotational barriers, reconcile FTIR and computational data by re-examining anharmonic corrections .
Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
